methyl 4-trifluoromethanesulfonylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-trifluoromethanesulfonylbutanoate is a chemical compound widely utilized in scientific research. It exhibits remarkable properties that make it invaluable in various fields, including organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-trifluoromethanesulfonylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4-trifluoromethanesulfonylbutanoic acid with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60°C . Another method involves the use of trifluoromethanesulfonic anhydride and methyl 4-hydroxybutanoate, which reacts to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-trifluoromethanesulfonylbutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-trifluoromethanesulfonylbutanoate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modify biological molecules.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 4-trifluoromethanesulfonylbutanoate exerts its effects involves its ability to act as a strong electrophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution, where it can transfer its trifluoromethanesulfonyl group to other molecules . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but used primarily as a methylating agent.
Ethyl trifluoromethanesulfonate: Another related compound with similar reactivity but different alkyl group.
Uniqueness
Methyl 4-trifluoromethanesulfonylbutanoate is unique due to its specific structure, which combines the trifluoromethanesulfonyl group with a butanoate ester. This combination provides distinct reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2764008-99-1 |
---|---|
Molecular Formula |
C6H9F3O4S |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.